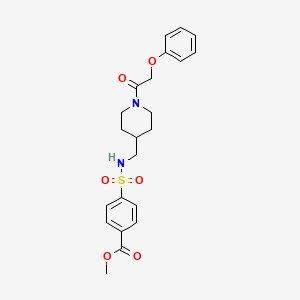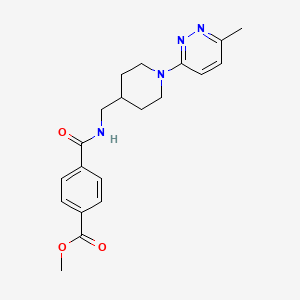![molecular formula C28H38Cl4O8Rh2 B2990249 [1,3-Bis(ethoxycarbonyl)-2,4,5-trimethylcyclopentadien-1-yl]rhodium(III) Dichloride Dimer CAS No. 1352745-18-6](/img/structure/B2990249.png)
[1,3-Bis(ethoxycarbonyl)-2,4,5-trimethylcyclopentadien-1-yl]rhodium(III) Dichloride Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[1,3-Bis(ethoxycarbonyl)-2,4,5-trimethylcyclopentadien-1-yl]rhodium(III) Dichloride Dimer” is a complex chemical compound with the molecular formula C28H38Cl4O8Rh2 and a molecular weight of 850.22 . It is a solid substance that appears as a light yellow to amber to dark green powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with two rhodium atoms each coordinated to a 1,3-bis(ethoxycarbonyl)-2,4,5-trimethylcyclopentadien-1-yl ligand and two chloride ions .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available from my web search, it’s known that rhodium complexes are often used in catalysis, particularly in C-H activation .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius and should be stored under inert gas due to its sensitivity to air .Scientific Research Applications
Organic Synthesis
This compound, as a rhodium complex, exhibits good catalytic activity and can be used in various organic synthesis reactions . For instance, it can be used in hydrogenation reactions, where it can facilitate the addition of hydrogen (H2) to other compounds .
Carbon-Carbon Bond Formation
Another significant application of this compound is in the formation of carbon-carbon (C-C) bonds . C-C bond formation is a crucial step in the synthesis of many complex organic molecules, including pharmaceuticals and polymers .
Catalyst in Chemical Reactions
The compound can act as a catalyst in chemical reactions . A catalyst is a substance that increases the rate of a chemical reaction by reducing the energy barrier of the reaction, without being consumed in the process .
Research and Development
This compound is used in research and development in the field of chemistry . It can be used to study its properties and behavior under various conditions, contributing to the advancement of knowledge in the field .
Industrial Applications
In industry, this compound could potentially be used in the production of fine chemicals . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes .
Precursor to Other Compounds
This compound can serve as a precursor to other compounds . In chemistry, a precursor is a compound that participates in a chemical reaction that produces another compound .
properties
IUPAC Name |
dichlororhodium(1+);(E)-ethoxy-(3-ethoxycarbonyl-2,4,5-trimethylcyclopenta-2,4-dien-1-ylidene)methanolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H20O4.4ClH.2Rh/c2*1-6-17-13(15)11-8(3)9(4)12(10(11)5)14(16)18-7-2;;;;;;/h2*15H,6-7H2,1-5H3;4*1H;;/q;;;;;;2*+3/p-6/b2*13-11+;;;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZVVOKESDWYRG-NKSZVTFCSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C([O-])OCC)C(=C1C)C)C.CCOC(=O)C1=C(C(=C([O-])OCC)C(=C1C)C)C.Cl[Rh+]Cl.Cl[Rh+]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C(/OCC)\[O-])/C(=C1C)C)C.CCOC(=O)C1=C(/C(=C(/OCC)\[O-])/C(=C1C)C)C.Cl[Rh+]Cl.Cl[Rh+]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Cl4O8Rh2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3-Bis(ethoxycarbonyl)-2,4,5-trimethylcyclopentadien-1-yl]rhodium(III) Dichloride Dimer | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2990168.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2990175.png)


![2-chloro-N-[4-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]sulfanylphenyl]benzamide](/img/structure/B2990179.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2990180.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2990181.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2990184.png)
![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide](/img/structure/B2990185.png)
![7-(2-Chloropropanoyl)-3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2990187.png)
![1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2990189.png)